molecular formula C19H17N3O8 B4001286 3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone oxalate

3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone oxalate

Cat. No.: B4001286
M. Wt: 415.4 g/mol
InChI Key: WTTYNUPONJXFLF-UHFFFAOYSA-N
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Description

    Starting Material: 4-methyl-2-nitrophenol.

    Reaction: Alkylation with ethylene oxide to form 2-(4-methyl-2-nitrophenoxy)ethanol.

    Coupling: The resulting 2-(4-methyl-2-nitrophenoxy)ethanol is then coupled with the quinazolinone core using appropriate coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

  • Formation of the Oxalate Salt

      Reaction: The final compound is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.

  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations include the optimization of reaction conditions, purification processes, and waste management to meet industrial standards.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone oxalate typically involves multiple steps:

    • Formation of the Quinazolinone Core

        Starting Material: 2-aminobenzoic acid derivatives.

        Reaction: Amidation with appropriate acid chlorides followed by cyclization using acetic anhydride under reflux conditions to form benzoxazinones.

        Cyclization: Treatment of benzoxazinones with ammonia solution to yield quinazolinone derivatives.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The nitro group in the compound can undergo reduction to form amino derivatives.
      • Common reagents: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
    • Reduction

      • The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
    • Substitution

      • The phenoxy group can participate in nucleophilic aromatic substitution reactions.
      • Common reagents: Sodium methoxide or potassium tert-butoxide.

    Major Products

      Reduction: Conversion of the nitro group to an amine results in 3-[2-(4-methyl-2-aminophenoxy)ethyl]-4(3H)-quinazolinone.

      Substitution: Introduction of various substituents on the phenoxy ring can yield a range of derivatives with potentially different biological activities.

    Scientific Research Applications

    Chemistry

      Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

      Catalysis: Its derivatives can act as ligands in catalytic reactions.

    Biology

      Enzyme Inhibition: Potential inhibitor of enzymes involved in various metabolic pathways.

      Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

    Medicine

      Anticancer Agents: Studied for its potential to inhibit cancer cell proliferation.

      Anti-inflammatory: Potential use in reducing inflammation in various conditions.

    Industry

      Pharmaceuticals: Used in the development of new drugs.

    Mechanism of Action

    The mechanism of action of 3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone oxalate involves its interaction with specific molecular targets:

      Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

      Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cell function and growth.

    Comparison with Similar Compounds

    Similar Compounds

      2-Substituted-4(3H)-quinazolinones: These compounds share the quinazolinone core but differ in their substituents, affecting their biological activities.

      3-Substituted-4(3H)-quinazolinones: Similar core structure with variations at the 3-position, leading to different pharmacological properties.

    Uniqueness

      Substituent Effects: The presence of the 4-methyl-2-nitrophenoxyethyl group imparts unique chemical and biological properties, distinguishing it from other quinazolinone derivatives.

      Oxalate Salt Formation: Enhances solubility and stability, making it more suitable for certain applications.

    This detailed overview provides a comprehensive understanding of 3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone oxalate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    3-[2-(4-methyl-2-nitrophenoxy)ethyl]quinazolin-4-one;oxalic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H15N3O4.C2H2O4/c1-12-6-7-16(15(10-12)20(22)23)24-9-8-19-11-18-14-5-3-2-4-13(14)17(19)21;3-1(4)2(5)6/h2-7,10-11H,8-9H2,1H3;(H,3,4)(H,5,6)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WTTYNUPONJXFLF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-].C(=O)(C(=O)O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H17N3O8
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    415.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone oxalate
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    3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone oxalate
    Reactant of Route 5
    3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone oxalate
    Reactant of Route 6
    Reactant of Route 6
    3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone oxalate

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